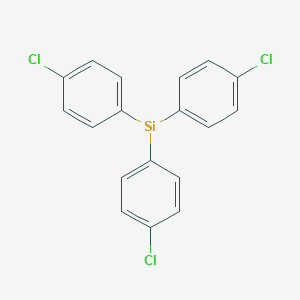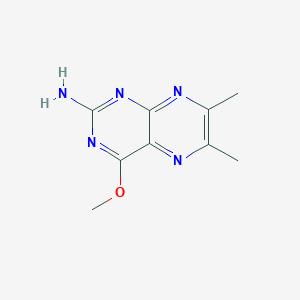![molecular formula C25H19Cl3N2S3 B14738236 2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine CAS No. 6299-78-1](/img/structure/B14738236.png)
2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine is a complex organic compound characterized by the presence of three 2-chlorophenyl groups attached to a pyrimidine ring via methylsulfanyl linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine typically involves the reaction of 2-chlorobenzyl mercaptan with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives of the original compound.
科学的研究の応用
2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties, such as luminescent or conductive materials.
作用機序
The mechanism of action of 2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
- 2,4,6-Tris[(2-bromophenyl)methylsulfanyl]pyrimidine
- 2,4,6-Tris[(2-fluorophenyl)methylsulfanyl]pyrimidine
- 2,4,6-Tris[(2-methylphenyl)methylsulfanyl]pyrimidine
Uniqueness
2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine is unique due to the presence of 2-chlorophenyl groups, which impart specific chemical and physical properties to the compound. These properties include enhanced reactivity in substitution reactions and potential bioactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
6299-78-1 |
|---|---|
分子式 |
C25H19Cl3N2S3 |
分子量 |
550.0 g/mol |
IUPAC名 |
2,4,6-tris[(2-chlorophenyl)methylsulfanyl]pyrimidine |
InChI |
InChI=1S/C25H19Cl3N2S3/c26-20-10-4-1-7-17(20)14-31-23-13-24(32-15-18-8-2-5-11-21(18)27)30-25(29-23)33-16-19-9-3-6-12-22(19)28/h1-13H,14-16H2 |
InChIキー |
LZKKMPKZSOHYNZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CSC2=CC(=NC(=N2)SCC3=CC=CC=C3Cl)SCC4=CC=CC=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methylquinolino[3,4-c]quinolin-6-one](/img/structure/B14738160.png)
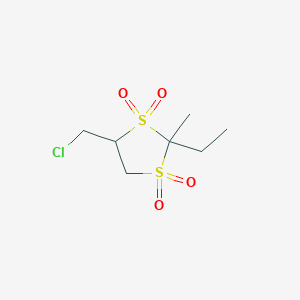
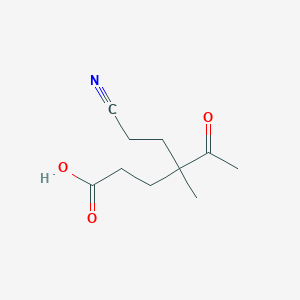
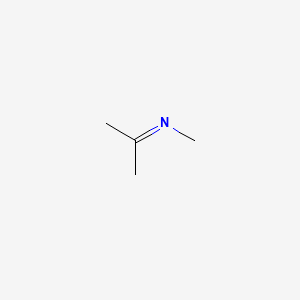

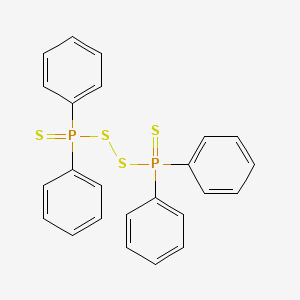
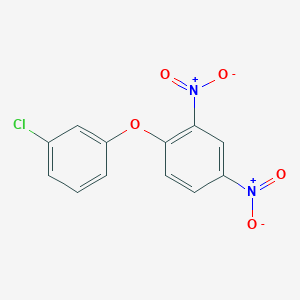
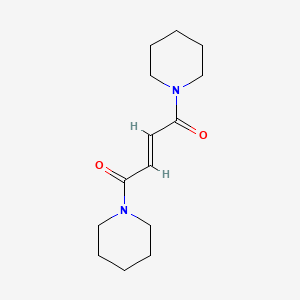
![2-[Bis(2-hydroxyethyl)amino]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14738214.png)
